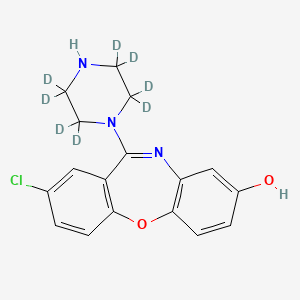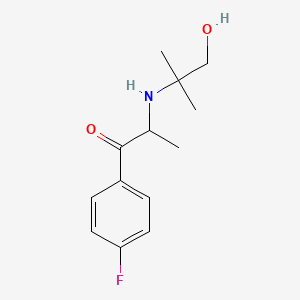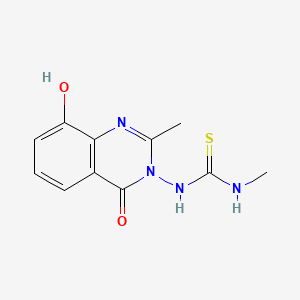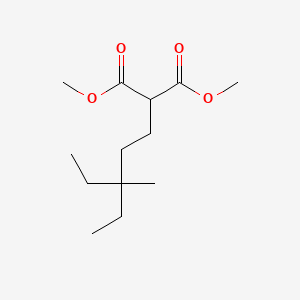
Dimethyl (3,3-diethylbutyl)malonate
Übersicht
Beschreibung
Dimethyl (3,3-diethylbutyl)malonate, also known as (3,3-Diethylbutyl)malonic acid dimethyl ester, is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Dimethyl (3,3-diethylbutyl)malonate consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Applications in Catalytic Processes
Hydrogenation of Dimethyl Malonate Dimethyl (3,3-diethylbutyl)malonate can be catalytically hydrogenated to produce 1,3-propanediol, an essential monomer in the manufacture of polytrimethylene-terephthalate. The process involves vapor-phase catalytic hydrogenation using a Cu/SiO2 catalyst. The reaction proceeds through sequential hydrogenation, forming methyl 3-hydroxypropionate as the primary product, which can further convert into 1,3-propanediol or methyl propionate. Excessive hydrogenation can lead to the formation of n-propanol, while some dimethyl malonate may crack into methyl acetate. The research emphasizes the role of metallic copper modified by Cu+ species as the active site for hydrogenation (Zheng, Zhu, Li, & Ji, 2017).
Applications in Material Science
Monomeric Malonate Precursors for MOCVD Monomeric malonate precursors have been synthesized for the Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO2 and ZrO2 thin films. These precursors include dimethyl malonate and exhibit promising thermal properties, making them suitable for MOCVD. Compared to traditional beta-diketonate complexes, these malonate compounds are more volatile, decompose at lower temperatures, and have lower melting points, enhancing their application potential in thin-film deposition (Pothiraja et al., 2009).
Applications in Molecular Structure Analysis
Kerr Effect Studies The Kerr effect has been utilized to study the conformations of mono- and di-carboxylic aliphatic esters, including dimethyl malonate. The study involved recording dipole moments and molar Kerr constants, providing insights into the preferred gas-phase conformations of dimethyl malonate and its solution-state conformations. These findings are crucial for understanding the structural properties of dicarboxylic esters and their interactions in various environments (Pitea, Gatti, & Marcandalli, 1983).
Applications in Photomechanics
Surfactant-Enhanced Photoisomerization in Molecular Crystal Nanowires Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM), a divinylanthracene derivative, exhibits photoisomerization between its (E) and (Z) conformations. This property is leveraged in crystalline nanowires composed of DMAAM, which undergo rapid coiling motion when exposed to visible light. The presence of surfactants like cetyltrimethylammonium bromide (CTAB) is found to significantly accelerate the photochemical reaction rate within the nanowire, facilitating the transition to an amorphous phase and enhancing the dissolution rate. This study underscores the sensitivity of reaction dynamics and photomechanical motions of nanoscale molecular crystals to surface species (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Safety And Hazards
Safety data sheets recommend avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation of Dimethyl (3,3-diethylbutyl)malonate . It should be kept away from open flames, hot surfaces, and sources of ignition. Use of spark-proof tools and explosion-proof equipment is recommended .
Eigenschaften
IUPAC Name |
dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDWMLXCFRVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tryptones | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl (3,3-diethylbutyl)malonate | |
CAS RN |
73049-73-7 | |
| Record name | Peptones | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peptones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



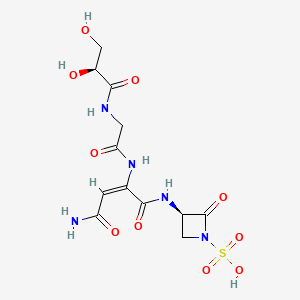
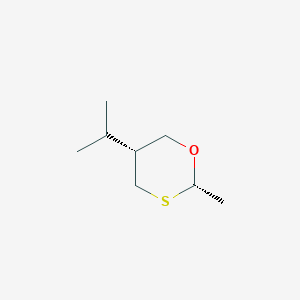

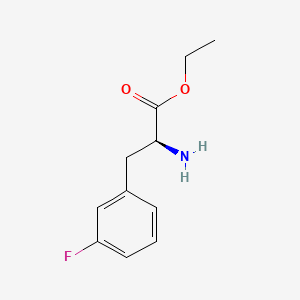
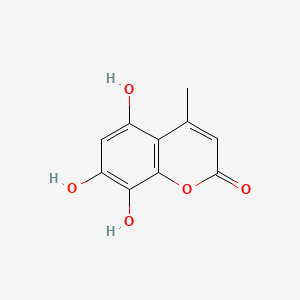
![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
